molecular formula C26H22FN3O3 B2356001 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189449-33-9

8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2356001
CAS RN: 1189449-33-9
M. Wt: 443.478
InChI Key: XSHUURVLSAIVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H22FN3O3 and its molecular weight is 443.478. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hepatitis B Inhibition

A study by Ivashchenko et al. (2019) developed a synthesis method for a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. This compound was identified as a new inhibitor of hepatitis B, demonstrating in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV) (Ivashchenko et al., 2019).

Cytotoxic Activities

Reddy et al. (2013) synthesized a series of isatin derivatives, including compounds with a structure similar to the one . These substances displayed significant in vitro cytotoxic activities against various cell lines, suggesting potential applications in cancer research (Reddy et al., 2013).

Antimycobacterial Properties

Braendvang and Gundersen (2007) reported the synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines, similar in structure, with the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This research suggests potential applications in tuberculosis treatment (Braendvang & Gundersen, 2007).

Antidepressant Drug Candidate

Anderson et al. (1997) described the process development for a compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole dihydrochloride, with a similar molecular structure. This compound was identified as an antidepressant drug candidate (Anderson et al., 1997).

Salmonella Biofilm Inhibition

Robijns et al. (2012) identified a compound, 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole, as an effective inhibitor of Salmonella biofilms. This suggests potential applications in controlling bacterial growth and biofilm formation (Robijns et al., 2012).

properties

IUPAC Name

8-fluoro-3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-32-20-8-5-6-17(12-20)14-30-22-11-10-19(27)13-21(22)24-25(30)26(31)29(16-28-24)15-18-7-3-4-9-23(18)33-2/h3-13,16H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUURVLSAIVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.